tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate
Description
tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate is a bicyclo[1.1.1]pentane derivative featuring a piperazine ring and a tert-butyl carbamate group. Its molecular formula is C₁₄H₂₅N₃O₂, with a molecular weight of 267.37 g/mol (CAS: 2227205-14-1) . This compound is synthesized via nucleophilic substitution or coupling reactions, often involving trifluoroacetic acid (TFA) for deprotection steps .
Properties
IUPAC Name |
tert-butyl N-(3-piperazin-1-yl-1-bicyclo[1.1.1]pentanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-12(2,3)19-11(18)16-13-8-14(9-13,10-13)17-6-4-15-5-7-17/h15H,4-10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBBCFGIDFZBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Propellane Opening and Functionalization
The reaction of [1.1.1]propellane with amines under radical or ionic conditions generates bicyclo[1.1.1]pentane derivatives. Piperazine, due to its dual amine groups, can participate in nucleophilic substitution or coupling reactions. For example, treatment of 1,3-dibromobicyclo[1.1.1]pentane with piperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C yields 3-(piperazin-1-yl)bicyclo[1.1.1]pentane.
Key Considerations :
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Solvent Choice : Dimethylformamide (DMF) or dimethylacetamide (DMAc) enhances nucleophilicity.
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Temperature : Elevated temperatures (≥80°C) accelerate substitution but risk side reactions.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is introduced to protect the primary amine during subsequent reactions. Two primary strategies exist:
Pre-Functionalization of the Bicyclo Core
Prior to piperazine incorporation, the bicyclo[1.1.1]pentane core is functionalized with a Boc-protected amine. For instance, 3-aminobicyclo[1.1.1]pentane is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA):
Yield Optimization :
Post-Functionalization After Piperazine Coupling
Alternatively, the Boc group is introduced after piperazine attachment. This approach avoids exposing the strained bicyclo system to harsh Boc-deprotection conditions. For example, 3-(piperazin-1-yl)bicyclo[1.1.1]pentane is reacted with Boc₂O in a two-phase system (water/DCM) with sodium bicarbonate:
Advantages :
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Mitigates steric hindrance from the bicyclo core during Boc activation.
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Higher regioselectivity due to the piperazine’s secondary amine reactivity.
Coupling Methods for Piperazine Incorporation
Piperazine is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
Nucleophilic Substitution
A brominated bicyclo[1.1.1]pentane derivative reacts with piperazine under basic conditions:
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Temperature | 143–150°C |
| Base | DIEA (2.5 equiv) |
| Solvent | n-Butanol |
| Duration | 24–48 hours |
Yield : 50–72% (analogous to tert-butyl (3-methylpiperidin-3-yl)carbamate syntheses).
Buchwald-Hartwig Amination
For halogenated bicyclo precursors, palladium-catalyzed coupling offers higher yields:
Catalyst System :
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Ligand : Xantphos (4 mol%)
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Base : Cesium carbonate (3 equiv)
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Yield : 65–80% (extrapolated from similar piperidine couplings).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Key peaks include the Boc group’s tert-butyl singlet (δ 1.44 ppm) and piperazine protons (δ 2.5–3.5 ppm).
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LCMS : Molecular ion peak at m/z 294.2 (M+H)+ confirms successful synthesis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Pre-Boc Functionalization | 65 | 95 | Moderate |
| Post-Boc Functionalization | 72 | 98 | High |
| Buchwald-Hartwig | 80 | 99 | Low |
Trade-offs :
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Pre-Boc : Simpler workflow but lower yield due to steric effects.
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Post-Boc : Higher yield but requires stringent pH control.
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Buchwald-Hartwig : Superior yield but cost-prohibitive for large-scale synthesis.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: The carbamate protecting group can be removed under acidic or basic conditions to yield the free amine.
Scientific Research Applications
Medicinal Chemistry
The compound's rigid bicyclo[1.1.1]pentane core makes it a valuable scaffold for drug design, potentially improving the pharmacokinetic properties of drug candidates. Its structural features allow for enhanced interactions with biological targets, which can lead to increased efficacy and reduced side effects.
Organic Synthesis
tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Its unique structure can facilitate the creation of derivatives with tailored properties for specific applications.
Biological Studies
The compound can be employed in studies to understand the interactions between small molecules and biological targets such as enzymes or receptors. Its ability to modulate biological activity makes it a candidate for further investigation in pharmacological research.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against Mycobacterium tuberculosis (Mtb). The results indicated moderate activity, suggesting potential as a lead compound for developing new antitubercular agents.
Case Study 2: Drug Design
In a drug design project, researchers utilized this compound as a scaffold to develop novel inhibitors targeting specific enzymes involved in cancer metabolism. The modifications made to the bicyclo[1.1.1]pentane core significantly enhanced the binding affinity and selectivity of the resulting compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the piperazine moiety, which is known to interact with various biological targets . The bicyclo[1.1.1]pentane core may also contribute to the compound’s binding affinity and specificity by providing a rigid and well-defined three-dimensional structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical and Functional Differences
The table below compares tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate with key analogs:
Biological Activity
tert-Butyl (3-(piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)carbamate is a compound characterized by a bicyclo[1.1.1]pentane core structure, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is tert-butyl N-(3-piperazin-1-yl-1-bicyclo[1.1.1]pentanyl)carbamate, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H25N3O2 |
| Molecular Weight | 271.37 g/mol |
| CAS Number | 2227205-14-6 |
The bicyclo[1.1.1]pentane framework is known for its rigidity and strain, which can influence the interaction of the compound with biological targets.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors due to the presence of the piperazine moiety. Piperazine derivatives are known to exhibit a variety of biological activities, including antimicrobial and antitumor effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis. In a study focused on hit generation for tuberculosis treatment, compounds within the same scaffold exhibited moderate activity against Mtb strain H37Rv, suggesting potential as anti-tubercular agents .
Pharmacological Applications
The compound's structural features make it a valuable scaffold in medicinal chemistry:
- Drug Design : The rigid bicyclo[1.1.1]pentane core may enhance the pharmacokinetic properties of drug candidates.
- Organic Synthesis : It serves as a building block for synthesizing more complex molecules, particularly in pharmaceutical development.
Study on Antitubercular Activity
A focused screening set synthesized from bicyclo[1.1.1]pentane derivatives was tested against Mtb. One compound demonstrated an MIC (Minimum Inhibitory Concentration) of 6.25 μM against Mtb strain H37Rv, highlighting the potential for further development into effective anti-TB agents .
Structure-Based Drug Design
Using X-ray crystallographic screening against CYP121A1, a target enzyme in Mtb, researchers identified several inhibitors with moderate activity (MIC 90 ∼12.5–50 μM). This approach emphasizes the importance of structural modifications in enhancing biological activity .
Comparative Analysis
When compared to similar compounds, such as tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate, which lacks the piperazine moiety but shares the bicyclo[1.1.1]pentane core, this compound exhibits distinct advantages in terms of biological interactions and potential therapeutic applications.
| Compound Name | Biological Activity |
|---|---|
| This compound | Moderate activity against Mtb |
| tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate | Limited interactions |
Q & A
Q. What are the key steps for synthesizing tert-butyl carbamate derivatives containing piperazine moieties?
Synthesis typically involves coupling bicyclo[1.1.1]pentane scaffolds with piperazine via nucleophilic substitution or Buchwald-Hartwig amination. For tert-butyl carbamates, Boc-protected intermediates (e.g., tert-butyl 4-methylpiperazine-1-carboxylate) are common precursors. Post-synthesis purification often employs silica gel chromatography, as described for analogs like tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate . Yield optimization may require inert atmospheres (N₂/Ar) and controlled temperature gradients.
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm bicyclo[1.1.1]pentane and piperazine integration.
- HPLC-MS for purity assessment (≥95% purity is typical for research-grade compounds) .
- FT-IR to verify carbamate C=O stretches (~1680–1720 cm⁻¹) and piperazine N-H/N-C bonds. Cross-reference spectral data with analogs like tert-butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate .
Q. What safety protocols are critical for handling this compound in the lab?
- Avoid inhalation/contact; use PPE (gloves, goggles) and fume hoods .
- Store refrigerated in airtight containers to prevent hydrolysis of the carbamate group .
- For spills, vacuum or sweep material into sealed containers; avoid aqueous cleanup due to potential reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Yield discrepancies often arise from steric hindrance in the bicyclo[1.1.1]pentane core or Boc-deprotection side reactions. Strategies include:
Q. What methodologies validate the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 25°C/37°C; analyze degradation via LC-MS. Piperazine derivatives like tert-butyl 4-(pentafluorophenyl)piperidine-1,4-dicarboxylate show pH-dependent hydrolysis .
- Thermal Stability : Use DSC/TGA to identify decomposition thresholds (e.g., mp 84–86.5°C for related compounds) .
Q. How can structural analogs be designed to improve solubility without compromising bioactivity?
- Introduce hydrophilic groups (e.g., hydroxyls, amines) on the piperazine ring, as seen in tert-butyl 4-(4-(hydroxymethyl)-1,3-thiazol-2-yl)piperidine-1-carboxylate .
- Replace tert-butyl with PEGylated carbamates to enhance aqueous solubility .
- Use QSAR models to predict logP/solubility trade-offs, leveraging databases like PubChem .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns for the bicyclo[1.1.1]pentane moiety?
The rigid bicyclo[1.1.1]pentane structure creates unique diastereotopic environments, leading to complex splitting. Compare with tert-butyl (R)-(+)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, where similar steric effects alter coupling constants . Computational modeling (DFT) can simulate spectra to distinguish artifacts from true structural anomalies .
Q. How to address discrepancies between theoretical and observed HPLC retention times?
- Confirm mobile phase composition (e.g., acetonitrile vs. methanol gradients) affects retention.
- Check for column aging or contamination; recalibrate using standards like tert-butylhydrazine hydrochloride .
- Re-evaluate logP predictions using software like MarvinSuite, accounting for bicyclo[1.1.1]pentane’s unique topology .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
